4-Chloro-3-nitrobenzaldehyde oxime
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O3 |
|---|---|
Molecular Weight |
200.58 g/mol |
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H |
InChI Key |
ONIQTTDQIOTCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Reactions at the Oxime Group:the Oxime Itself is a Versatile Functional Handle.
Dehydration to Nitriles: A common transformation is the dehydration of the aldoxime to a nitrile (-C≡N) group. This reaction, often achieved using various reagents, converts the oxime into a functional group that is a cornerstone for synthesizing numerous nitrogen-containing heterocycles. researchgate.net
Beckmann Rearrangement: Under acidic conditions, oximes can undergo the Beckmann rearrangement to yield amides. organic-chemistry.org This reaction provides a pathway to introduce an amide linkage, a critical bond in peptides and many pharmaceutical compounds.
Reactions at the Nitro Group:the Nitro Group is a Powerful Electron Withdrawing Group That Can Be Transformed into Other Functionalities, Most Notably an Amine.
Selective Reduction: The selective reduction of a nitro group in the presence of other reducible functionalities is a key synthetic strategy. Research on substituted nitrobenzaldehydes has shown that the choice of reducing agent is critical. nih.gov For example, using a mild reductant like phenylsilane (B129415) (H₃SiPh) can selectively reduce the nitro group to an aniline (B41778) (-NH₂) while leaving other groups, like an aldehyde or oxime, intact. nih.gov This transformation is pivotal, as the resulting amino group opens up a vast landscape of subsequent reactions, such as diazotization, acylation, and reductive amination.
Reactions at the Chloro Group:the Chlorine Atom on the Aromatic Ring is Activated Towards Nucleophilic Aromatic Substitution Sₙar by the Strong Electron Withdrawing Effect of the Adjacent Nitro Group.
Integration into Complex Molecular Architectures
The selective functionalization strategies described above are the tools that enable the seamless integration of the 4-Chloro-3-nitrobenzaldehyde (B100839) oxime scaffold into larger, more complex molecules. The ability to perform sequential, controlled reactions at different sites on the molecule is fundamental to its role as an advanced intermediate.
One powerful paradigm is iterative synthesis, where a building block is repeatedly added to construct a larger structure. Research has shown that oxime-containing intermediates can be used in chain elongation processes to build nitrogen-containing polyketides, demonstrating a clear pathway from a simple oxime to a complex, bioactive-type molecule. nih.gov
Furthermore, the functionalities on the chloro-nitro-aromatic core can direct the formation of intricate, fused-ring systems. The synthesis of chromeno-pyrrolones from a related 4-chloro-3-nitro precursor illustrates how intramolecular cyclization reactions, often following an initial intermolecular coupling, can be used to build complex polycyclic architectures. rsc.org By first using the chloro group for a substitution reaction and then transforming the nitro group to an amine to facilitate an intramolecular cyclization, a simple starting material can be elaborated into a sophisticated heterocyclic system. This step-by-step approach, leveraging the distinct reactivity of each functional group, is central to the use of 4-Chloro-3-nitrobenzaldehyde oxime in constructing advanced molecular architectures.
Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of an organic molecule reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. For 4-chloro-3-nitrobenzaldehyde (B100839) oxime, the spectrum is expected to be complex due to the presence of multiple functional groups on the benzene (B151609) ring.
Key expected vibrational frequencies are associated with the O-H, C=N, N-O, and C-N stretching modes of the oxime group, as well as the vibrations of the nitro (NO₂) and chloro (C-Cl) substituents and the benzene ring itself. The hydroxyl (-OH) stretching vibration of the oxime group typically appears as a broad band in the region of 3400-3100 cm⁻¹. The C=N stretching vibration is expected in the 1680-1620 cm⁻¹ region, while the N-O stretching is anticipated around 960-930 cm⁻¹.
The nitro group will exhibit strong characteristic absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. The C-Cl stretching vibration usually appears in the fingerprint region, between 800 and 600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce a series of bands in the 1600-1400 cm⁻¹ range.
Table 1: Predicted FT-IR Spectral Data for 4-Chloro-3-nitrobenzaldehyde Oxime
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (oxime) | 3400-3100 (broad) |
| Aromatic C-H stretch | >3000 |
| C=N stretch (oxime) | 1680-1620 |
| Asymmetric NO₂ stretch | 1570-1500 |
| Aromatic C=C stretch | 1600-1400 |
| Symmetric NO₂ stretch | 1370-1320 |
| N-O stretch (oxime) | 960-930 |
| C-Cl stretch | 800-600 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the C=N stretching vibration is expected to show a strong signal. The symmetric stretching vibration of the nitro group is also typically Raman active. The aromatic ring vibrations, especially the ring breathing mode, will also be prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound will provide information about the chemical environment of the protons in the molecule. The spectrum is expected to show signals for the oxime proton, the azomethine proton, and the aromatic protons.
The hydroxyl proton (-NOH) of the oxime group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and potential for hydrogen bonding. The azomethine proton (-CH=N) will likely resonate as a singlet in the region of 8.0-8.5 ppm.
The aromatic region will display a complex pattern due to the substitution on the benzene ring. The three aromatic protons will be in different chemical environments and will exhibit spin-spin coupling. Based on the substituent effects, the proton ortho to the nitro group is expected to be the most deshielded.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NOH | 10.0 - 12.0 | s (broad) |
| -CH=N | 8.0 - 8.5 | s |
| Aromatic-H | 7.5 - 8.5 | m |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their chemical environments. For this compound, seven distinct signals are expected, one for the azomethine carbon and six for the aromatic carbons.
The azomethine carbon (-CH=N) is expected to resonate in the range of 145-155 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the chlorine atom (C-Cl) will have their resonances shifted downfield. The other aromatic carbons will appear at their characteristic chemical shifts, influenced by the substitution pattern.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH=N | 145 - 155 |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-Cl | 130 - 140 |
| Other Aromatic C | 120 - 135 |
Advanced NMR Techniques for Structural Confirmation
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the coupling relationships between the aromatic protons, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the signals of the protons directly attached to carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons and the azomethine group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons, including the carbon attached to the chloro group and the carbon attached to the nitro group, by observing their correlations with nearby protons.
The application of these advanced NMR techniques would provide a complete and unambiguous assignment of all proton and carbon signals, thereby solidifying the structural elucidation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
X-ray Single Crystal Diffraction Analysis
While specific single-crystal X-ray diffraction data for this compound has not been reported, analysis of the closely related compound, (E)-4-nitrobenzaldehyde oxime, provides valuable insight into the probable solid-state conformation. The crystallographic data for (E)-4-nitrobenzaldehyde oxime reveals a monoclinic crystal system with the space group P2₁/n. In its crystal structure, intermolecular O—H···N hydrogen bonds link the molecules to form centrosymmetric dimers. The oxime group adopts an E configuration.
Table 1: Crystallographic Data for (E)-4-Nitrobenzaldehyde Oxime
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₆N₂O₃ |
| Formula Weight | 166.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7737 (2) |
| b (Å) | 7.0363 (3) |
| c (Å) | 28.6651 (14) |
| β (°) | 91.237 (3) |
| Volume (ų) | 760.96 (6) |
| Z | 4 |
Note: The data presented in this section is for the related compound (E)-4-nitrobenzaldehyde oxime and is intended to provide a structural comparison.
Mass Spectrometry (LC-MS/MS, HRMS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. While experimental LC-MS/MS data is not extensively published, predicted mass-to-charge ratios (m/z) for various adducts of the compound are available and provide a theoretical basis for its identification in mass spectrometric analyses. These predictions are crucial for interpreting experimental results and confirming the presence of the target molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 201.00615 |
| [M+Na]⁺ | 222.98809 |
| [M-H]⁻ | 198.99159 |
| [M+NH₄]⁺ | 218.03269 |
| [M+K]⁺ | 238.96203 |
| [M+H-H₂O]⁺ | 182.99613 |
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-4-Nitrobenzaldehyde oxime |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (HF, DFT)
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the microscopic world of molecules. For molecules like 4-Chloro-3-nitrobenzaldehyde (B100839) oxime, methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly employed to achieve a balance between accuracy and computational cost. nih.gov
The first step in any computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For the parent aldehyde, 4-chloro-3-nitrobenzaldehyde, DFT calculations have been used to determine its optimized structure. nih.gov It is anticipated that the oxime derivative would exhibit a planar benzene (B151609) ring, with the chloro, nitro, and oxime groups attached. The orientation of the hydroxyl group in the oxime moiety can lead to different conformers (syn and anti), and their relative stabilities can be determined by comparing their computed energies.
The optimized geometrical parameters, including bond lengths and bond angles, for the closely related 4-nitrobenzaldehyde (B150856) oxime have been calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set. nih.gov These calculations show good agreement with experimental data where available. A similar level of accuracy is expected for the calculated geometry of 4-Chloro-3-nitrobenzaldehyde oxime.
Table 1: Representative Calculated Geometrical Parameters for a Related Nitrobenzaldehyde Derivative (Note: Data is illustrative and based on studies of similar compounds)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | ~1.74 | |
| C-N (nitro) | ~1.48 | |
| N-O (nitro) | ~1.23 | |
| C=N (oxime) | ~1.28 | |
| N-O (oxime) | ~1.40 | O-N-C Angle: ~111 |
| Benzene C-C | ~1.39 |
Vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations of vibrational frequencies and their corresponding intensities can aid in the assignment of spectral bands to specific molecular motions. For 4-chloro-3-nitrobenzaldehyde, a detailed vibrational analysis has been performed using DFT calculations, showing good agreement between the calculated and experimental spectra. nih.gov
The characteristic vibrational modes for this compound would include the stretching vibrations of the O-H, C=N, N-O, and NO₂ groups, as well as the C-Cl stretching and various bending and out-of-plane deformations of the benzene ring. The calculated frequencies for the related 4-nitrobenzaldehyde oxime provide a reference for these assignments. nih.gov
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Related Nitrobenzaldehyde Derivative (Note: Data is illustrative and based on studies of similar compounds)
| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency |
| O-H Stretch | ~3600 | ~3500 |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 |
| C=N Stretch (oxime) | ~1650 | ~1640 |
| NO₂ Asymmetric Stretch | ~1550 | ~1540 |
| NO₂ Symmetric Stretch | ~1350 | ~1340 |
| C-Cl Stretch | ~750 | ~740 |
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to its reactivity, stability, and spectroscopic behavior. Computational methods provide valuable tools to probe the electronic structure of this compound.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.
For related nitroaromatic compounds, the HOMO is typically localized on the benzene ring and the substituent groups, while the LUMO is often centered on the nitro group, which is a strong electron-withdrawing group. nih.govnih.gov The presence of both the chloro and nitro groups on the benzene ring in this compound is expected to lower the HOMO-LUMO energy gap, indicating a higher propensity for electronic transitions and increased chemical reactivity.
Table 3: Calculated HOMO-LUMO Energies and Energy Gaps for Related Compounds (Note: Data is illustrative and based on studies of similar compounds)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-Nitrobenzaldehyde Oxime | -7.2 | -1.8 | 5.4 |
| 4-Chloro-3-nitrobenzaldehyde | -8.1 | -3.5 | 4.6 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For nitroaromatic compounds, the region around the nitro group is typically highly negative (red) due to the electronegative oxygen atoms. nih.gov In this compound, the MEP map would likely show negative potential around the nitro group and the oxygen atom of the oxime group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the oxime's hydroxyl group and the aromatic protons would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.
Reactivity and Selectivity Prediction through Computational Methods
Computational chemistry offers powerful tools to predict the reactivity and selectivity of this compound. Methods such as Density Functional Theory (DFT) are employed to analyze the electronic properties that govern chemical reactions.
Key aspects of reactivity, such as the sites most susceptible to electrophilic or nucleophilic attack, can be determined by examining the molecule's electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, and its energy level is indicative of the molecule's nucleophilicity. Conversely, the LUMO represents the ability to accept an electron, and its energy level corresponds to the molecule's electrophilicity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting where the molecule is likely to interact with other chemical species. biointerfaceresearch.comtandfonline.com Regions of negative potential (typically colored in shades of red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitro group and the oxygen of the oxime group are expected to be regions of high negative potential, while the hydrogen of the oxime's hydroxyl group would exhibit a positive potential.
Furthermore, computational models can elucidate reaction mechanisms and predict the selectivity of reactions involving the oxime group. For instance, theoretical studies can assess the energy barriers for different reaction pathways, thereby predicting the most likely product of a reaction. nih.govescholarship.org This is particularly important for understanding the stereoselectivity of reactions involving the C=N bond of the oxime.
Table 1: Calculated Reactivity Descriptors for a Representative Aromatic Oxime
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (HOMO-LUMO) | 4.7 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Global Softness (S) | 0.43 eV⁻¹ |
Note: The values in this table are representative and based on computational studies of structurally similar aromatic oximes.
Non-linear Optical (NLO) Properties and Computational Assessment
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are instrumental in predicting and understanding the NLO properties of molecules like this compound. researchgate.net
The key to NLO activity in organic molecules is often the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the nitro group acts as a strong electron acceptor, while the chloro and oxime groups can influence the electronic properties of the aromatic ring. The charge transfer between these groups through the benzene ring can lead to significant NLO responses.
The primary NLO property of interest is the first hyperpolarizability (β), which is a measure of the second-order NLO response. ekb.eg Computational calculations can provide the static and frequency-dependent values of β. A high value of β indicates a strong NLO response. The calculation of β involves determining the molecule's response to an external electric field. rsc.org
Theoretical studies on similar donor-acceptor substituted aromatic compounds have shown that the magnitude of the first hyperpolarizability is highly dependent on the nature and position of the substituents. rsc.orgnih.gov The intramolecular charge transfer, which can be analyzed through frontier molecular orbital analysis, plays a crucial role in determining the NLO properties. nih.gov
Table 2: Calculated Non-linear Optical Properties for a Representative Substituted Benzaldehyde
| Property | Calculated Value |
| Dipole Moment (μ) | 5.8 D |
| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |
Note: The values in this table are illustrative and derived from computational studies on aromatic compounds with similar functional groups.
Thermodynamic Property Calculations
Computational chemistry provides a reliable means to calculate the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity. nih.govnih.gov These properties are fundamental for understanding the stability and energetics of chemical reactions.
Using quantum chemical methods like G3 and G4, the gas-phase enthalpy of formation at 0 K can be calculated with high accuracy through the atomization approach. nih.gov For nitroaromatic compounds, specific computational approaches have been developed to predict their condensed-phase heats of formation. nih.gov
The standard thermodynamic functions, including enthalpy, entropy, and Gibbs free energy, can be calculated at different temperatures using statistical thermodynamics based on the computed vibrational frequencies and molecular geometry. researchgate.netnih.govuc.edu These calculations are vital for predicting the equilibrium constants and spontaneity of reactions. For instance, the thermodynamic parameters for the formation of this compound from its corresponding aldehyde can be theoretically determined.
Table 3: Calculated Thermodynamic Properties for a Representative Nitroaromatic Compound
| Property | Value | Unit |
| Standard Enthalpy of Formation (ΔHf°) | 150.5 | kJ/mol |
| Standard Entropy (S°) | 380.2 | J/(mol·K) |
| Heat Capacity (Cp) | 165.8 | J/(mol·K) |
Note: These values are representative and based on published computational data for similar nitroaromatic compounds.
Advanced Applications and Emerging Research Directions in Organic Synthesis
Role as Building Blocks for Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are foundational scaffolds in a vast majority of pharmaceuticals, with nearly 60% of FDA-approved small-molecule drugs featuring a nitrogen-based heterocyclic core. yale.edursc.org The inherent stability of these rings and their capacity for hydrogen bonding make them ideal for biological interactions. rsc.org Oximes, such as 4-Chloro-3-nitrobenzaldehyde (B100839) oxime, are valuable intermediates in the synthesis of these crucial structures.
Research has demonstrated that oxime intermediates can be key to forming diverse nitrogen-containing polyketides. nih.gov In one synthetic approach, β-keto groups are converted to O-methyl oximes, which then undergo cyclization and N-O bond cleavage to produce heterocycles like 2-pyridone and 4-aminopyrone. nih.gov This iterative method highlights how an oxime-bearing molecule can be systematically used to build complex, nitrogenous natural product derivatives. nih.gov
Furthermore, the oxime group can be readily converted into a nitrile. researchgate.net For instance, studies on the related 4-chlorobenzaldehyde (B46862) oxime show its efficient dehydration to 4-chlorobenzonitrile. researchgate.net Nitriles are exceptionally versatile precursors for a wide array of nitrogen heterocycles, including thiazoles, pyrimidines, and triazoles, through well-established cyclization reactions. The reactivity of the chloro-nitro aromatic system, seen in the use of 4-chloro-3-nitrocoumarin (B1585357) to synthesize complex pyrrolocoumarin rings, further underscores the potential of 4-Chloro-3-nitrobenzaldehyde oxime as a precursor for fused heterocyclic systems. rsc.org
Catalytic Applications in Organic Transformations
While the primary role of this compound is as a synthetic building block, the broader class of compounds to which it belongs—imines and their derivatives—has found applications in catalysis. Schiff bases, which share the C=N linkage with oximes, can act as ligands for metal catalysts, influencing the outcome of organic reactions. rsc.org
Additionally, imines have been shown to act as directing groups in transition metal-catalyzed reactions. For example, Cp*Rh(III)-catalyzed reactions can proceed via imidoyl C-H activation, where an imine directs the catalyst to functionalize a specific C-H bond, enabling the rapid assembly of complex heterocyclic structures. yale.edu Although direct catalytic applications of this compound have not been extensively reported, its oxime moiety provides a structural basis for potential investigation as a directing group or a ligand in novel catalytic systems.
Strategies for Selective Functionalization
The synthetic utility of this compound is greatly enhanced by the ability to selectively modify one of its three primary functional groups, allowing for precise, stepwise synthetic operations.
Q & A
Basic Research Question
- HPLC-MS : Identifies hydrolyzed products (e.g., 4-chloro-3-nitrobenzaldehyde) and oxidation byproducts. Use a reverse-phase column with UV detection at 254 nm .
- TLC Monitoring : Silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase; Rf values for the oxime and aldehyde are ~0.5 and ~0.7, respectively .
- Karl Fischer Titration : Quantifies water content in stored samples, as moisture accelerates decomposition .
How does the nitro group’s position influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The meta-nitro group directs electrophilic substitution to the para position relative to itself, but steric hindrance from the oxime moiety limits reactivity. Key observations:
- Chlorine Displacement : In SNAr reactions, the chloro group is replaced by amines (e.g., aniline) only under high-temperature conditions (>100°C) in DMF, with yields <40% due to competing oxime decomposition .
- Catalytic Effects : Phase-transfer catalysts like tetrabutylammonium bromide improve reactivity by stabilizing the transition state in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
